(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide
Description
The compound (E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide features a benzothiazole core fused with a pyrazole carboxamide moiety. The benzothiazole ring is substituted with a 2-ethoxyethyl group at position 3, while the pyrazole is N-methylated at position 1. Structural elucidation of such compounds typically employs UV, FT-IR, and NMR spectroscopy, as demonstrated in studies on analogous heterocycles . Synthesis likely involves condensation reactions under reflux conditions, akin to methods used for thiazole and pyrazole derivatives .
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-3-22-11-10-20-12-6-4-5-7-14(12)23-16(20)18-15(21)13-8-9-17-19(13)2/h4-9H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLCYSMHLIRSRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, synthesizing findings from various studies and highlighting relevant data.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a pyrazole ring, a benzo[d]thiazole moiety, and an ethoxyethyl substituent. The molecular formula is , and its properties suggest potential interactions with biological targets.
1. Antimicrobial Activity
Research indicates that pyrazole derivatives often exhibit significant antimicrobial properties. A study by Sharath et al. demonstrated that various pyrazole derivatives showed promising activity against bacterial strains, including E. coli and Bacillus subtilis . The compound may similarly exhibit antimicrobial effects due to its structural similarities to other active pyrazoles.
2. Anti-inflammatory Properties
Pyrazole compounds are well-known for their anti-inflammatory effects. For instance, a series of pyrazole derivatives were tested for anti-inflammatory activity using the carrageenan-induced paw edema model. Compounds displayed inhibition rates comparable to standard anti-inflammatory drugs like diclofenac . The specific compound may share this property, contributing to its therapeutic potential in inflammatory diseases.
3. Anticancer Activity
Recent studies have explored the anticancer potential of pyrazole derivatives. For example, certain pyrazoles have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Given the structural features of this compound, it may also possess similar anticancer properties.
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : Pyrazoles can inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Interaction : The compound may interact with specific receptors that modulate cellular responses related to inflammation and growth.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Features
Core Heterocycles :
- Benzothiazole vs.
- Pyrazole vs. Triazole : Unlike triazole-thione derivatives (), the pyrazole carboxamide group in the target compound may confer greater metabolic stability due to reduced susceptibility to hydrolysis .
Substituent Effects :
- 2-Ethoxyethyl vs. Aryl Groups : The ethoxyethyl side chain in the target compound likely improves solubility relative to aromatic substituents (e.g., chlorophenyl in or thienyl in ) .
- N-Methylation : The 1-methyl group on the pyrazole may reduce intermolecular hydrogen bonding, affecting crystallinity and melting points compared to unmethylated analogs .
Physicochemical Properties
*Inferred based on benzothiazole derivatives’ higher rigidity than thiazoles .
Spectroscopic Characteristics
- 1H-NMR : The benzothiazole’s aromatic protons (δ ~7.5–8.5 ppm) and ethoxyethyl’s methylene signals (δ ~3.5–4.5 ppm) would dominate, akin to shifts in ’s benzothiazole analogs .
- FT-IR: A strong C=O stretch (~1650–1700 cm⁻¹) from the carboxamide and C=N imine stretch (~1600 cm⁻¹) would be diagnostic .
Bioactivity and Target Interactions
highlights that structurally related compounds cluster by bioactivity and protein target interactions. The target compound’s benzothiazole-pyrazole hybrid may act on kinases or GPCRs, similar to:
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
- Methodological Answer: Synthesis involves multi-step reactions, typically starting with the condensation of benzo[d]thiazole derivatives with pyrazole intermediates. Key steps include:
- Catalyst Selection: Use triethylamine or DMF as catalysts to enhance nucleophilic substitution .
- Solvent Optimization: Ethanol or toluene under reflux (70–90°C) improves yield .
- Monitoring: Track reaction progress via TLC (silica gel plates, UV visualization) .
- Purification: Employ column chromatography (hexane/ethyl acetate gradient) .
Q. Which spectroscopic methods are critical for structural characterization?
- Methodological Answer:
- 1H/13C NMR: Assign peaks for benzo[d]thiazole protons (δ 7.2–8.1 ppm) and pyrazole carboxamide (δ 2.5–3.5 ppm) .
- IR Spectroscopy: Confirm amide C=O stretch (~1650 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]+ .
Q. How to design initial biological activity screening?
- Methodological Answer:
- In vitro assays: Use MIC assays (bacterial strains: S. aureus, E. coli) for antimicrobial activity .
- Cancer cell lines: Test cytotoxicity via MTT assay (IC50 values against HeLa, MCF-7) .
- Docking: Preliminary PASS software prediction for target prioritization (e.g., kinase inhibition) .
Q. What strategies identify potential biological targets?
- Methodological Answer:
- Ligand-based: Compare structural motifs to known inhibitors (e.g., benzothiazole-based kinase inhibitors) .
- Database Mining: Use PubChem BioActivity data for analogs with reported targets .
Advanced Research Questions
Q. How to resolve structural ambiguities in crystallography or NMR data?
- Methodological Answer:
- X-ray Diffraction: Grow single crystals via slow evaporation (solvent: DMSO/EtOH) for precise bond-length analysis .
- DFT Calculations: Optimize geometry using Gaussian09 (B3LYP/6-31G**) to compare experimental vs. theoretical spectra .
Q. What advanced techniques elucidate the mechanism of action beyond target identification?
- Methodological Answer:
- Enzyme Kinetics: Measure inhibition constants (Ki) via Lineweaver-Burk plots for enzyme targets (e.g., COX-2) .
- Cellular Imaging: Fluorescence tagging (e.g., FITC conjugate) to track subcellular localization .
- Proteomics: SILAC labeling to identify downstream protein expression changes .
Q. How to address contradictions between in vitro and in vivo activity data?
- Methodological Answer:
- Stability Testing: Assess compound degradation in plasma (HPLC monitoring over 24 hrs) .
- Metabolite Profiling: Use LC-MS to identify inactive/degraded metabolites .
- Dosage Adjustment: Optimize PK/PD parameters (e.g., AUC, Cmax) in rodent models .
Q. What methods improve solubility and bioavailability for in vivo studies?
- Methodological Answer:
- Salt Formation: React with HCl or sodium salts to enhance aqueous solubility .
- Nanoformulation: Encapsulate in PLGA nanoparticles (size: 100–200 nm via DLS) .
Q. How to evaluate synergistic effects with other therapeutic agents?
- Methodological Answer:
- Combination Index (CI): Use Chou-Talalay method (CI < 1 indicates synergy) .
- Transcriptomics: RNA-seq to identify pathway crosstalk (e.g., apoptosis + autophagy) .
Data Contradiction Analysis Example
| Observation | Possible Cause | Troubleshooting Strategy |
|---|---|---|
| High in vitro activity but low in vivo efficacy | Poor bioavailability | Nanoformulation or prodrug synthesis |
| Activity in kinase assay but not cellular models | Off-target binding | CRISPR knockout of suspected targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
